

Application Notes and Protocols: VO-Ohpic Trihydrate Solubility in DMSO and Water

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Compound of Interest

Compound Name: VO-Ohpic trihydrate

Cat. No.: B10780451

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These application notes provide detailed information on the solubility of **VO-Ohpic trihydrate** in Dimethyl Sulfoxide (DMSO) and water. This document includes quantitative solubility data, comprehensive experimental protocols for solubility determination, and diagrams of relevant biological pathways and experimental workflows.

Introduction

VO-Ohpic trihydrate is a potent and selective inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin homolog deleted on chromosome Ten)[1][2][3][4]. As an inhibitor of PTEN's lipid phosphatase activity, **VO-Ohpic trihydrate** plays a crucial role in activating the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival[2][3][5][6]. Understanding the solubility of this compound is critical for the design and execution of in vitro and in vivo experiments.

Quantitative Solubility Data

The solubility of **VO-Ohpic trihydrate** varies across different solvents. The following table summarizes the available quantitative data for its solubility in DMSO and water.

Solvent	Concentration (Mass)	Concentration (Molar)	Notes	Source(s)
DMSO	≥121.8 mg/mL	>10 mM	-	[1][7]
83 mg/mL	199.9 mM	Moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended.	[2][8]	
72 mg/mL	173.41 mM	-	[2]	
≥ 50 mg/mL	120.42 mM	Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.	[3][9]	
-	25 mM	-		
Water	< 0.1 mg/mL	Insoluble	-	[1][2][3][8][9]
Ethanol	≥45.8 mg/mL	-	Requires sonication.	[1]
Insoluble	-	-	[2][8]	
PBS (pH 7.2)	1 mg/mL	-	-	[4]

Experimental Protocols

This protocol describes the preparation of a high-concentration stock solution of **VO-Ohpic trihydrate** in DMSO.

Materials:

- **VO-Ohpic trihydrate** (solid)

- Anhydrous DMSO
- Vortex mixer
- Ultrasonic bath
- Sterile microcentrifuge tubes or vials

Procedure:

- Weigh the desired amount of **VO-Ohpic trihydrate** powder and place it in a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM, or higher).
- Vortex the solution for 1-2 minutes to facilitate dissolution.
- If the compound does not fully dissolve, warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a short period[1][7].
- Visually inspect the solution to ensure complete dissolution and the absence of particulates.
- Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to use the solution soon after preparation and avoid long-term storage[1].

This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of **VO-Ohpic trihydrate**.

Materials:

- **VO-Ohpic trihydrate** (solid)
- DMSO or water
- Shaker or rotator
- Microcentrifuge

- Syringe filters (0.22 μm)
- HPLC or LC-MS system

Procedure:

- Add an excess amount of solid **VO-Ohpic trihydrate** to a vial containing a known volume of the solvent (DMSO or water).
- Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
- After incubation, centrifuge the suspension to pellet the undissolved solid.
- Carefully collect the supernatant and filter it through a 0.22 μm syringe filter to remove any remaining solid particles.
- Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
- Analyze the diluted sample using a validated HPLC or LC-MS method to determine the concentration of the dissolved compound.
- Calculate the original solubility by applying the dilution factor.

For animal studies, **VO-Ohpic trihydrate** is often administered in a vehicle solution to ensure its bioavailability.

Materials:

- **VO-Ohpic trihydrate**
- DMSO
- PEG300
- Tween-80

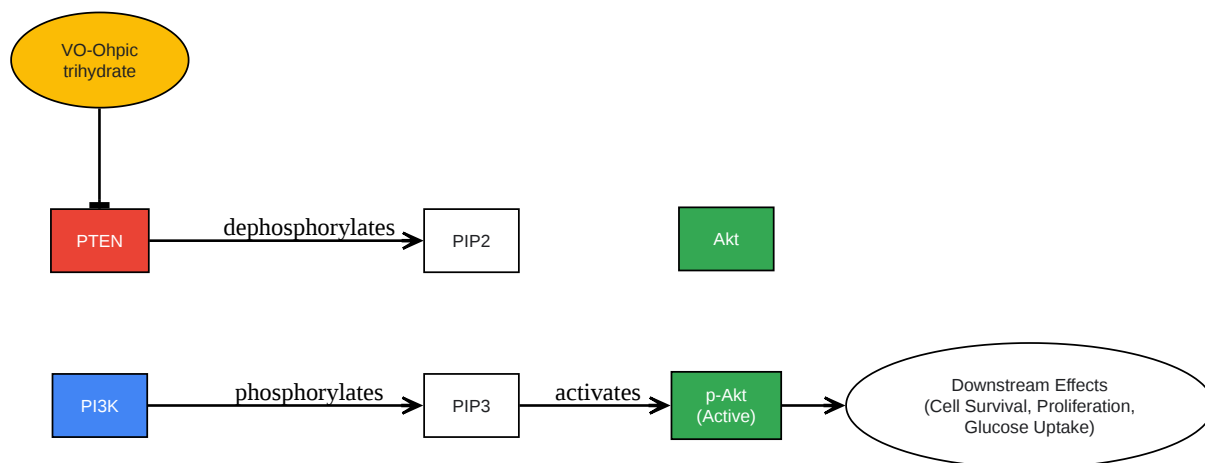
- Saline (0.9% NaCl)

Procedure:

- Prepare a stock solution of **VO-Ohpic trihydrate** in DMSO.
- Prepare the vehicle by mixing the solvents in the following order and ratio:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline[3][9]
- Add the **VO-Ohpic trihydrate** stock solution to the vehicle to achieve the final desired concentration for injection. For example, a formulation to achieve a solubility of ≥ 2.5 mg/mL has been reported[3][9].
- Ensure the final solution is clear and free of precipitation before administration.

Diagrams

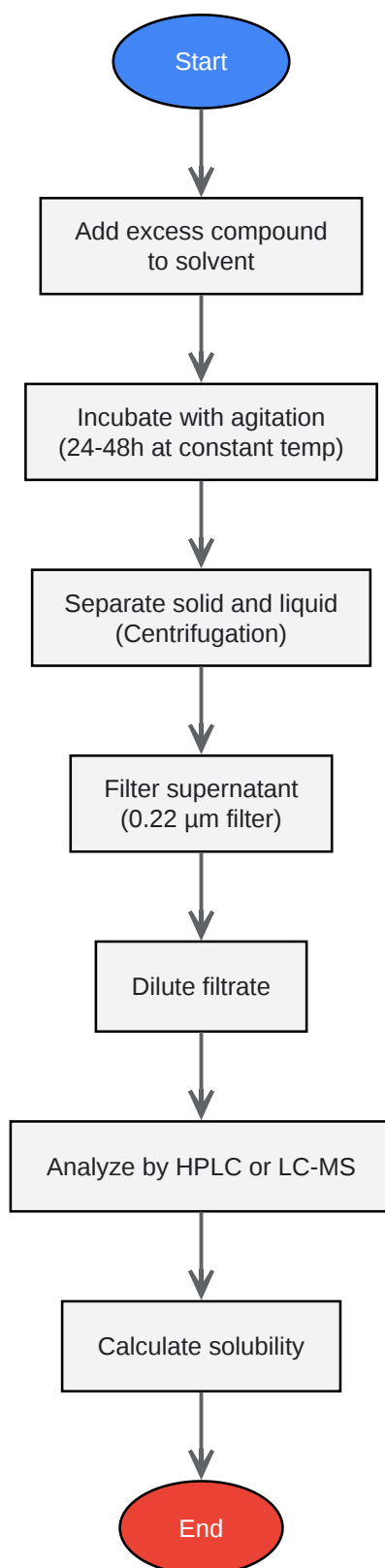
VO-Ohpic trihydrate inhibits PTEN, which leads to the activation of the PI3K/Akt signaling pathway.



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Caption: PI3K/Akt signaling pathway modulation by **VO-Ohpic trihydrate**.

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.



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Caption: General workflow for the shake-flask solubility assay.

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